N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. This compound is characterized by its unique structure, which includes a fluorobenzyl group, an isobutyl group, and a triazoloquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline structure.
Introduction of the Isobutyl Group: The isobutyl group is introduced through alkylation reactions, often using isobutyl halides in the presence of a base.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the triazoloquinazoline intermediate.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, typically using propanoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- N-(4-methylbenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- N-(4-bromobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
Uniqueness
N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure that includes a triazole and quinazoline moiety. Its molecular formula is C19H22FN5O with a molecular weight of 353.41 g/mol. The presence of the fluorine atom contributes to its biological activity by enhancing lipophilicity and influencing receptor interactions.
Research indicates that compounds with similar structures often exhibit activity against various biological targets:
- Antitumor Activity : Many triazoloquinazolines have shown promise as antitumor agents by inhibiting specific kinases involved in cancer cell proliferation.
- Antimicrobial Properties : The presence of a fluorophenyl group is known to enhance the antimicrobial activity of compounds by disrupting bacterial cell membranes.
- Anti-inflammatory Effects : Compounds containing triazole rings have been reported to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
Case Studies
- Antitumor Efficacy : In a study published in Pharmacology Research, this compound was tested against human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
- Antimicrobial Activity : A study conducted by researchers at the National Institute of Health demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Anti-inflammatory Response : In an animal model of arthritis, administration of the compound resulted in decreased paw swelling and reduced inflammatory markers such as IL-6 and TNF-alpha compared to control groups.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-15(2)14-28-22(31)18-5-3-4-6-19(18)29-20(26-27-23(28)29)11-12-21(30)25-13-16-7-9-17(24)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVWFAZTDPUHBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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